molecular formula C18H17ClN4OS B5513787 3-[(4-chlorobenzyl)thio]-N-(4-ethoxybenzylidene)-4H-1,2,4-triazol-4-amine

3-[(4-chlorobenzyl)thio]-N-(4-ethoxybenzylidene)-4H-1,2,4-triazol-4-amine

Cat. No. B5513787
M. Wt: 372.9 g/mol
InChI Key: BJJXDQKCDPBTFD-SRZZPIQSSA-N
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Description

Synthesis Analysis

The synthesis of related triazole compounds involves several steps, including condensation reactions, reduction processes, and the functionalization of the triazole ring. For example, triazole derivatives can be synthesized through the reaction of thiophene carbaldehyde with different aminotriazole derivatives, showcasing the versatility and reactivity of the triazole core in creating various substituted derivatives (Beytur & Avinca, 2021).

Scientific Research Applications

Conformational and DFT Investigations

Triazole derivatives, including those with halogenated substitutions, have been synthesized and characterized to explore their structural aspects, spectroscopic behavior, and intermolecular interactions. These studies have contributed significantly to understanding the molecular docking analysis, predicting inhibitory activity against tuberculosis, and suggesting new anti-TB drug possibilities. The research underscores the potential of triazole derivatives in developing novel therapeutic agents against infectious diseases (Kumar et al., 2021).

Antimicrobial Activities

New 1,2,4-Triazole derivatives have been synthesized and evaluated for their antimicrobial activities. Some of these compounds showed good to moderate activities against various microorganisms, indicating their potential use in combating microbial infections (Bektaş et al., 2010).

Molecular and Electronic Analysis

Heterocyclic 3-substituted-4-(3-methyl-2-thienylmethyleneamino)-4,5-dihydro-1H-1,2,4-triazol-5-ones were analyzed for their molecular, electronic, nonlinear optical, and spectroscopic properties. This research provides insights into the electronic properties and potential applications of these compounds in fields such as optoelectronics and materials science (Beytur & Avinca, 2021).

Intermolecular Interactions in Derivatives

The synthesis and characterization of biologically active 1,2,4-triazole derivatives have unveiled the presence of various intermolecular interactions. These findings have implications for understanding the molecular assembly and potential biological activities of these compounds (Shukla et al., 2014).

Thiol-functionalized 1,2,4-Triazolium Salt

A study on the synthesis of a thiol-functionalized 1,2,4-triazolylidene ligand precursor salt has opened avenues for exploring its applications as a carbene ligand precursor in catalysis. This research highlights the versatility of triazole derivatives in synthetic chemistry and catalysis (Holm et al., 2012).

properties

IUPAC Name

(E)-N-[3-[(4-chlorophenyl)methylsulfanyl]-1,2,4-triazol-4-yl]-1-(4-ethoxyphenyl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN4OS/c1-2-24-17-9-5-14(6-10-17)11-21-23-13-20-22-18(23)25-12-15-3-7-16(19)8-4-15/h3-11,13H,2,12H2,1H3/b21-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJJXDQKCDPBTFD-SRZZPIQSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C=NN2C=NN=C2SCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=N/N2C=NN=C2SCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(4-chlorobenzyl)sulfanyl]-N-[(E)-(4-ethoxyphenyl)methylidene]-4H-1,2,4-triazol-4-amine

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